The Role of Methyl Palmitate-13C16 in Scientific Research: A Technical Guide
The Role of Methyl Palmitate-13C16 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl palmitate-13C16, a stable isotope-labeled form of methyl palmitate, serves as a powerful tool in the scientific community, particularly in the fields of metabolomics and lipidomics. Its core utility lies in its application as a tracer to meticulously track the metabolic fate of palmitate, the most common saturated fatty acid in animals and plants. The incorporation of sixteen carbon-13 atoms allows for the precise differentiation and quantification of exogenously supplied palmitate from the endogenous pool, providing invaluable insights into lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.
Core Applications in Scientific Research
Methyl palmitate-13C16 is instrumental in a variety of research applications, primarily centered around its use as a metabolic tracer. Key applications include:
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Metabolic Flux Analysis: This is one of the primary uses of Methyl palmitate-13C16, enabling researchers to quantify the rate of metabolic reactions (fluxes) within a biological system.[1][2] By introducing the labeled compound, scientists can trace the pathways of fatty acid metabolism, including uptake, esterification into complex lipids, and catabolism through beta-oxidation.
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Lipidomics and Lipid Biosynthesis Studies: The compound is extensively used to investigate the synthesis of various lipid species.[3] Researchers can track the incorporation of the 13C-labeled palmitate into more complex lipids like triglycerides, phospholipids (B1166683), and sphingolipids, offering a detailed view of lipid biosynthesis and remodeling.[3][4][5]
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Internal Standard for Quantitative Analysis: In mass spectrometry-based analyses, Methyl palmitate-13C16 can be used as an internal standard.[1] Its chemical similarity to the unlabeled analyte, but distinct mass, allows for accurate quantification of methyl palmitate in biological samples.
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Studying Palmitate-Induced Cellular Responses: High levels of palmitate can be toxic to cells, a phenomenon known as lipotoxicity. Methyl palmitate-13C16 is used to trace the metabolic fate of excess palmitate and understand the molecular mechanisms leading to cellular dysfunction, such as endoplasmic reticulum (ER) stress and apoptosis.[6][7][8][9]
Data Presentation: Quantitative Insights from Tracer Studies
The following tables summarize quantitative data from various studies that have utilized 13C-labeled palmitate to investigate metabolic processes.
Table 1: In Vitro Applications of 13C-Labeled Palmitate
| Cell Line | Labeled Compound | Concentration | Incubation Time | Key Findings | Reference |
| NIH/3T3 fibroblasts | BSA-bound 13C16-palmitate | 0.1 mmol/L | 1, 6, and 24 hours | Time-dependent increase in 127 different 13C16-labeled lipid species, including glycerolipids, glycerophospholipids, and sphingolipids. | [3] |
| H9c2 cardiomyocytes | Palmitate | 100, 200, and 400 µM | Not specified | Dose-dependent increase in intracellular lipid deposition, LDH activity, and apoptosis. Increased expression of ER stress markers. | [9] |
| BRIN-BD11 pancreatic β-cells | Palmitate | 0.25 mM | 18 hours | Increased triacylglycerol (TAG) content. When combined with methyl-palmitoleate, cytotoxicity was significantly inhibited. | [10] |
Table 2: In Vivo Applications of 13C-Labeled Palmitate
| Organism | Labeled Compound | Administration Method & Dose | Duration | Tissues Analyzed | Key Findings | Reference |
| Mice (C57BL/6N) | [U-13C]-palmitate | Bolus injection (20 nmol/kg body weight) | 10 minutes | Plasma, liver, gastrocnemius muscle | Labeled acylcarnitines were significantly higher in muscle than in liver. Labeled triglycerides and phosphatidylcholines were detected only in the liver. | [11] |
| Human Infant | [U-(13)C(6)]glucose (precursor to palmitate) | 24-hour infusion (140 mg/kg) | 70 hours | Tracheal aspirates | 13C enrichment in palmitate was first detected at 12.3 hours and peaked at 47 hours. The fractional synthetic rate of palmitate was 5.2% per day. | [12] |
| Human (Normal Subjects) | [1-13C]palmitate bound to albumin | 90-minute infusion | 90 minutes | Plasma | The rate of appearance of palmitate was determined to be 0.92 and 1.08 mmol/kg/min in two subjects. | [13] |
Experimental Protocols
Protocol 1: In Vitro Lipid Biosynthesis Analysis in Fibroblasts
This protocol describes a method for tracing the incorporation of 13C16-palmitate into various lipid classes in a cell culture model.[3]
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Cell Culture: NIH/3T3 fibroblasts are cultured to a desired confluency in standard growth medium.
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Preparation of Labeled Palmitate: 13C16-palmitate is conjugated to bovine serum albumin (BSA) to facilitate its uptake by the cells. A stock solution is prepared to a final concentration of 0.1 mmol/L in the cell culture medium.
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Tracer Incubation: The standard growth medium is replaced with the medium containing BSA-bound 13C16-palmitate. Cells are incubated for various time points (e.g., 1, 6, and 24 hours).
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Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
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Sample Analysis by LC-MS: The extracted lipids are analyzed by hydrophilic interaction liquid chromatography (HILIC) coupled with parallel reaction monitoring-mass spectrometry (PRM-MS).
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Data Analysis: The PRM-MS data is used to identify and quantify the 13C16-labeled lipid species, allowing for the determination of the metabolic fate of the administered palmitate.
Protocol 2: In Vivo Fatty Acid Flux Measurement in Mice
This protocol outlines a method to study the distribution and metabolism of 13C-palmitate in a mouse model.[11]
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Animal Preparation: Male C57BL/6N mice are fasted for 15 hours prior to the experiment.
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Tracer Administration: A bolus of [U-13C]-palmitate (20 nmol/kg body weight) is administered via intravenous injection into the caudal vein.
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Sample Collection: After a defined period (e.g., 10 minutes), blood is collected, and tissues of interest (e.g., liver and gastrocnemius muscle) are harvested. Plasma is separated from the blood by centrifugation.
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Metabolite Extraction: Lipids, acylcarnitines, and free fatty acids are extracted from the plasma and tissue homogenates.
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UPLC-Mass Spectrometry Analysis: The extracts are analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the metabolites derived from the [U-13C]-palmitate tracer.
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Data Interpretation: The quantitative data reveals the distribution of the labeled palmitate and its incorporation into various metabolic pools in different tissues.
Visualizing Metabolic Processes and Workflows
Palmitate-Induced Lipotoxicity Signaling Pathway
High concentrations of palmitate can induce cellular stress and apoptosis through various signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress.
Caption: Palmitate-induced ER stress-mediated apoptosis pathway.
Experimental Workflow for Stable Isotope Tracing in Lipidomics
The general workflow for a stable isotope tracing experiment using Methyl palmitate-13C16 involves several key steps, from sample preparation to data analysis.
Caption: General workflow for a stable isotope tracing experiment in lipidomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
